YK5Dtp8nhu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of CEP-11981 (tosylate) involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and sulfonation . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
CEP-11981 (tosylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The tosylate group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
CEP-11981 (tosylate) has a wide range of scientific research applications:
作用机制
CEP-11981 (tosylate) exerts its effects by inhibiting multiple tyrosine kinases, including TIE2, VEGFR1-3, and FGFR1 . These kinases play crucial roles in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting these kinases, CEP-11981 (tosylate) disrupts angiogenesis, thereby inhibiting tumor growth and progression . The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling pathways .
相似化合物的比较
CEP-11981 (tosylate) is unique in its ability to inhibit multiple tyrosine kinases simultaneously, making it a potent anti-tumor and anti-angiogenic agent . Similar compounds include:
Sunitinib: Another multi-targeted tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A kinase inhibitor that targets multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: A tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma
These compounds share similar mechanisms of action but differ in their specific kinase targets and clinical applications .
属性
CAS 编号 |
901128-79-8 |
---|---|
分子式 |
C35H35N7O4S |
分子量 |
649.8 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |
InChI |
InChI=1S/C28H27N7O.C7H8O3S/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32);2-5H,1H3,(H,8,9,10) |
InChI 键 |
OCCDXAYTEKPNMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。